molecular formula C16H15N3O5S2 B8283759 3-(benzenesulfonyl)-5-(methanesulfonamido)-1H-indole-2-carboxamide

3-(benzenesulfonyl)-5-(methanesulfonamido)-1H-indole-2-carboxamide

Cat. No. B8283759
M. Wt: 393.4 g/mol
InChI Key: VKRRUKWKXMVRHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
NC(=O)c1[nH]c2ccc(N)cc2c1S(=O)(=O)c1ccccc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH3:23][S:24]([Cl:25])(=[O:26])=[O:27].[c:1]1([S:7](=[O:8])(=[O:9])[c:10]2[c:11]([C:20](=[O:21])[NH2:22])[nH:12][c:13]3[cH:14][cH:15][c:16]([NH2:19])[cH:17][c:18]23)[cH:2][cH:3][cH:4][cH:5][cH:6]1>>[c:1]1([S:7](=[O:8])(=[O:9])[c:10]2[c:11]([C:20](=[O:21])[NH2:22])[nH:12][c:13]3[cH:14][cH:15][c:16]([NH:19][S:24]([CH3:23])(=[O:26])=[O:27])[cH:17][c:18]23)[cH:2][cH:3][cH:4][cH:5][cH:6]1

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CS(=O)(=O)Cl
Name
NC(=O)c1[nH]c2ccc(N)cc2c1S(=O)(=O)c1ccccc1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
NC(=O)c1[nH]c2ccc(N)cc2c1S(=O)(=O)c1ccccc1

Outcomes

Product
Name
Type
product
Smiles
CS(=O)(=O)Nc1ccc2[nH]c(C(N)=O)c(S(=O)(=O)c3ccccc3)c2c1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.